

# early industrial applications of 2-Methyl-5-nitrobenzenesulfonic acid

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## Compound of Interest

**Compound Name:** 2-Methyl-5-nitrobenzenesulfonic acid

**Cat. No.:** B047223

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An In-depth Technical Guide to the Early Industrial Applications of **2-Methyl-5-nitrobenzenesulfonic Acid**

## Authored by a Senior Application Scientist

This guide provides a detailed exploration of **2-Methyl-5-nitrobenzenesulfonic acid**, a pivotal intermediate in the early 20th-century chemical industry. We will dissect its synthesis, core applications, and the chemical principles that established its industrial significance, particularly in the realm of synthetic colorants.

## Compound Profile: 2-Methyl-5-nitrobenzenesulfonic Acid

**2-Methyl-5-nitrobenzenesulfonic acid** (CAS No. 121-03-9), also known by its more systematic name 4-nitrotoluene-2-sulfonic acid (PNTOSA), emerged as a critical building block following the synthetic dye boom initiated in the mid-19th century.<sup>[1][2]</sup> Its molecular structure, featuring a benzene ring substituted with sulfonic acid (-SO<sub>3</sub>H), methyl (-CH<sub>3</sub>), and nitro (-NO<sub>2</sub>) groups, made it an exceptionally versatile precursor for complex organic molecules.<sup>[3]</sup> The strategic placement of these functional groups dictates its reactivity and ultimate utility.

The sulfonic acid group imparts water solubility, a crucial property for dyeing processes, while the nitro and methyl groups are reactive handles for subsequent chemical transformations. Its

primary importance stemmed from its role as an intermediate for producing stilbene dyes and fluorescent whitening agents.[3][4][5]

Table 1: Physicochemical Properties of **2-Methyl-5-nitrobenzenesulfonic Acid**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>5</sub> S	[3][6]
Molecular Weight	217.20 g/mol	[3][6]
CAS Number	121-03-9	[3][6]
Appearance	White to pale brown crystalline powder	[4][7]
Melting Point	135°C	[4][8]
Boiling Point	~500°C (estimated)	[4][8]
Water Solubility	667 g/L at 23°C	[3][8]

## Industrial Synthesis: The Sulfonation of 4-Nitrotoluene

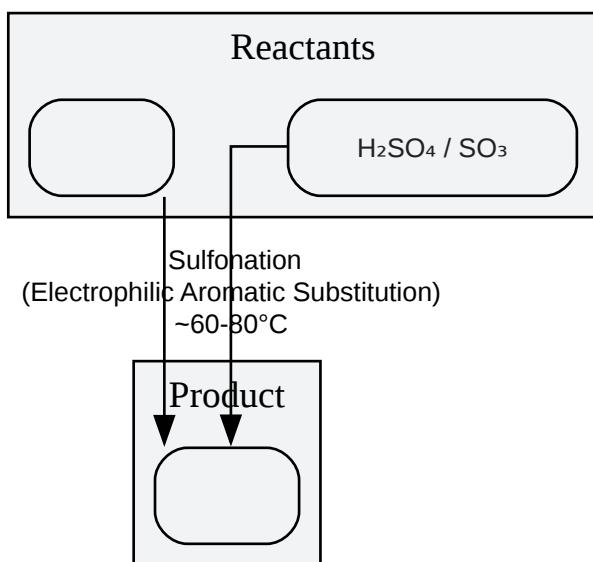
The predominant industrial route for producing **2-Methyl-5-nitrobenzenesulfonic acid** involves the sulfonation of 4-nitrotoluene.[3] This is a classic electrophilic aromatic substitution reaction where the sulfonating agent attacks the electron-rich benzene ring.

Causality of Experimental Choices:

- Starting Material: 4-Nitrotoluene is used because the methyl group is an ortho-, para-director, activating the position ortho to it (the 2-position) for electrophilic attack. The nitro group is a meta-director and deactivating, but the activating effect of the methyl group governs the regioselectivity, leading to the desired 2-sulfonated product.
- Sulfonating Agent: Oleum (fuming sulfuric acid, H<sub>2</sub>SO<sub>4</sub>·SO<sub>3</sub>) is the agent of choice over concentrated sulfuric acid.[3] The free sulfur trioxide (SO<sub>3</sub>) in oleum is a much more potent

electrophile, necessary to achieve efficient sulfonation on the moderately deactivated nitrotoluene ring. Industrial processes historically used 25% oleum.[3][9]

- Temperature Control: The reaction is highly exothermic. Maintaining a controlled temperature, typically around 60-80°C, is critical to prevent side reactions, such as polysulfonation or oxidation, and to ensure a safe process, yielding the target compound at approximately 55% yield.[3][9]



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Caption: Industrial synthesis of **2-Methyl-5-nitrobenzenesulfonic acid**.

## Protocol 1: Foundational Synthesis of 2-Methyl-5-nitrobenzenesulfonic Acid

This protocol is a conceptual representation of the established industrial batch process and must be adapted and performed with stringent safety measures by qualified personnel.

- Reactor Preparation: Charge a glass-lined reactor equipped with robust agitation, a cooling jacket, and a temperature probe with molten 4-nitrotoluene.
- Sulfonation: Begin agitation and slowly introduce 25% oleum subsurface while maintaining the reaction temperature between 75-80°C using the cooling jacket. The molar ratio of  $\text{SO}_3$

to 4-nitrotoluene is typically controlled to be in slight excess.

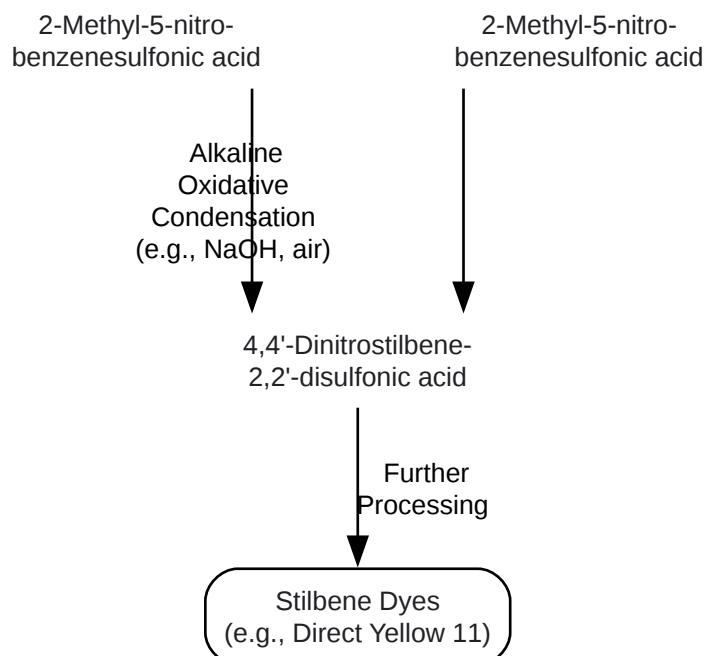
- Aging/Completion: After the oleum addition is complete, hold the reaction mixture at temperature for 2-3 hours to ensure the reaction proceeds to completion.[5][9]
- Work-up: The resulting mixture, containing the product and excess sulfuric acid, can be quenched by carefully adding it to water.
- Isolation: The product can be isolated as its sodium salt by neutralization with sodium hydroxide or sodium carbonate, followed by cooling to induce crystallization. The salt is then filtered and dried.

## Core Application: Intermediate for Stilbene (Azo) Dyes

The most significant early industrial application of **2-Methyl-5-nitrobenzenesulfonic acid** was as a cornerstone intermediate for a class of direct dyes known as stilbene dyes.[3][4] These dyes could be applied directly to cellulosic fibers like cotton without the need for a mordant.

The key transformation is an oxidative condensation of two molecules of **2-Methyl-5-nitrobenzenesulfonic acid** in an alkaline medium (e.g., sodium hydroxide). This reaction couples the methyl groups to form a stilbene backbone, specifically creating 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA). DNSDA is not a final dye itself but a crucial precursor.[3][8]

Further reactions with amines or reduction of the nitro groups on DNSDA would then lead to a wide gamut of yellow, orange, and brown dyes. For instance, the self-condensation of 4-nitrotoluene-2-sulfonic acid can produce dyes like Direct Yellow 11, which was widely used for dyeing paper and leather.[4][10]



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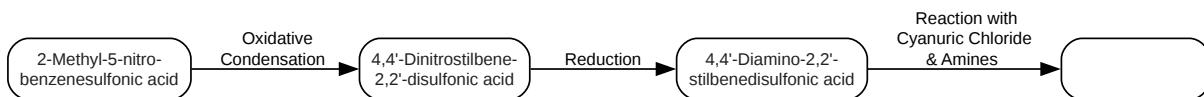
Caption: Pathway from PNTOSA to stilbene dye precursors.

## Key Application: Precursor to Fluorescent Whitening Agents

The same intermediate derived from **2-Methyl-5-nitrobenzenesulfonic acid**—4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA)—is also the foundational precursor for the most common class of fluorescent whitening agents (FWAs), also known as optical brighteners.[3][8][11]

FWAs are compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum. This blue light counteracts any natural yellowing of materials like paper or textiles, resulting in a brighter, whiter appearance.

The industrial workflow involves reducing the nitro groups of DNSDA to amino groups, yielding 4,4'-diamino-2,2'-stilbenedisulfonic acid (DASDA). This diamino compound is then reacted with cyanuric chloride and various amines to build up the final, highly conjugated FWA molecule. The versatility of this platform allows for the tuning of properties like solubility, substantivity to fibers, and lightfastness.

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